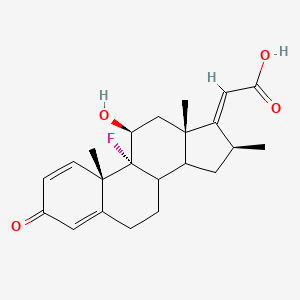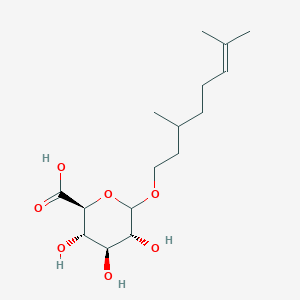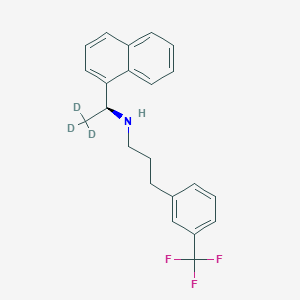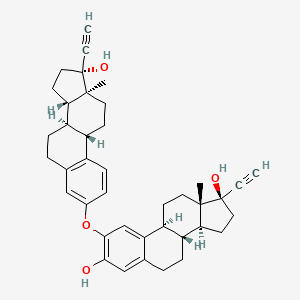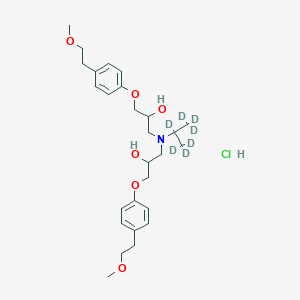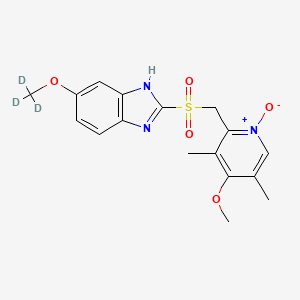
1-Methyl-d3-nicotinamide Iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CAS Number: 6456-44-6 (unlabeled)
Scientific Research Applications
Hydrogen Bonding Interactions in Nicotinamide Ionic Liquids
Nicotinamide based Ionic Liquids (ILs), including 1-methyl-3ethoxy carbonyl pyridinium iodide (a variant of 1-Methyl-d3-nicotinamide Iodide), are being studied due to their biodegradable nature. These ILs have been characterized using spectroscopic techniques and theoretical studies, revealing insights into their geometry and spectral features. The research highlights the potential of these ILs in various applications due to their unique interactions between cation and anion (Shukla, 2017).
Electrochemical Properties of Nicotinamide Compounds
The reduction behavior of N1-methyl nicotinamide iodide has been examined through polarography, revealing insights into its electrochemical properties in different pH environments. This research contributes to the understanding of the chemical behavior of nicotinamide compounds in various conditions (Thévenot & Hammouya, 1971).
Quaternization Reactions of Nicotinamide
Studies on the quaternization reactions of nicotinamide, including with methyl iodide, have been reported. This research is significant in the synthesis of nicotinamide derivatives and their potential applications, especially in antifungal activities (Siber et al., 2019).
Nicotinamide in Neuroprotection
Research has explored the role of nicotinamide and its derivatives, like 1-methylnicotinamide, in neuroprotection, particularly in the context of homocysteine neurotoxicity. This study provides valuable insights into the potential therapeutic applications of nicotinamide derivatives in neurodegenerative diseases (Slomka, Zieminska & Lazarewicz, 2008).
Nicotinamide N-methyltransferase in Metabolic Regulation
Nicotinamide N-methyltransferase (NNMT) plays a crucial role in metabolic pathways, including the methylation of nicotinamide to produce N1-methylnicotinamide. This research investigates the influence of NNMT on glucose and cholesterol metabolism, highlighting its significance in metabolic diseases (Hong et al., 2015).
Methyl Iodide in Environmental Cycles
Studies have examined the role of bacteria in methylating iodide, a process relevant to the environmental iodine cycle and atmospheric ozone destruction. This research has implications for understanding the natural production of methyl iodide and its environmental impacts (Amachi et al., 2001).
Infrared Spectrum and Molecular Analysis
The infrared spectrum of methyl-d3 iodide, a related compound, has been measured to understand its molecular properties. This analysis contributes to the broader understanding of iodide compounds in various applications (Matsuura & Murata, 1981).
Synthesis of Organic Deuterium Compounds
Research on the synthesis of methyl-d3 iodide from methyl-d3 bromide highlights the methodologies and efficiencies in producing deuterated compounds, essential for various scientific studies (Nolin, 1954).
properties
Molecular Formula |
C7H6D3N2O.I |
|---|---|
Molecular Weight |
267.08 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




